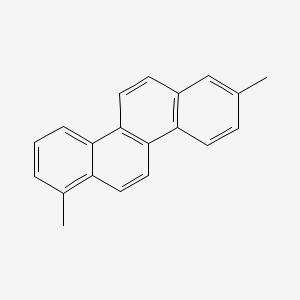
1,8-Dimethylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dimethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 8 positions on the chrysene backbone. This compound is of significant interest due to its potential carcinogenic properties and its role in various chemical and biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-Dimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes, utilizing similar reaction conditions as in laboratory synthesis but scaled up for higher yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of this compound-quinone.
Reduction: Formation of this compound-diol.
Substitution: Formation of 1,8-dibromo-dimethylchrysene.
Wissenschaftliche Forschungsanwendungen
1,8-Dimethylchrysene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules and its potential role in carcinogenesis.
Medicine: Studied for its potential effects on human health, particularly its carcinogenic properties.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
1,8-Dimethylchrysene exerts its effects primarily through metabolic activation by cytochrome P450 enzymes. These enzymes convert this compound into reactive intermediates, such as epoxides, which can interact with cellular DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA, where the reactive intermediates form adducts, leading to mutations and potentially cancer .
Vergleich Mit ähnlichen Verbindungen
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
- 3,11-Dimethylchrysene
Comparison: 1,8-Dimethylchrysene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other dimethylchrysenes, such as 5,11-Dimethylchrysene and 5,12-Dimethylchrysene, this compound exhibits different metabolic pathways and carcinogenic potentials. The position of the methyl groups significantly affects the compound’s interaction with enzymes and its subsequent biological effects .
Eigenschaften
IUPAC Name |
1,8-dimethylchrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-6-8-17-15(12-13)7-9-20-18-5-3-4-14(2)16(18)10-11-19(17)20/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWJQUJZSZEJMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC(=C4C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)


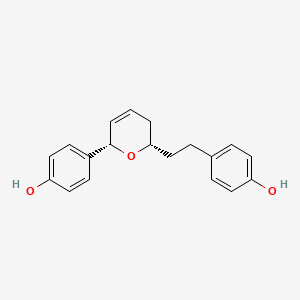
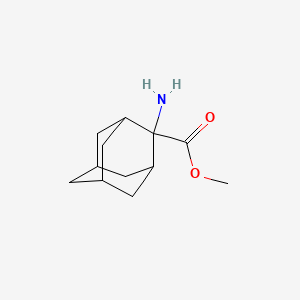
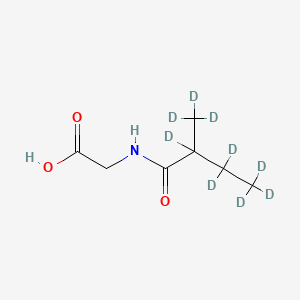

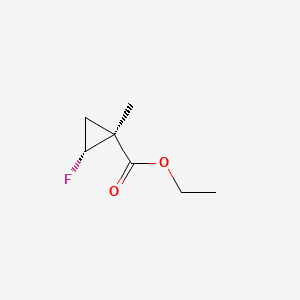
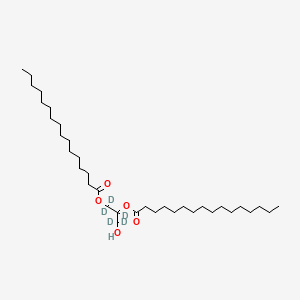
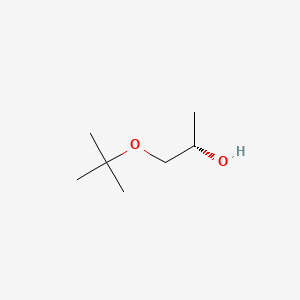
![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)
